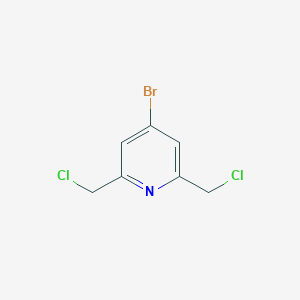

4-Bromo-2,6-bis(chloromethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Ligand Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in organic chemistry. nih.govdovepress.com Its presence in numerous natural products, such as vitamins and alkaloids, highlights its biological importance. dovepress.com In synthetic chemistry, the pyridine scaffold is highly valued for several reasons:

Versatility in Reactions: Pyridine and its derivatives can undergo a variety of chemical transformations. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, than electrophilic substitution. nih.gov

Ligand Development: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent coordinator for metal ions. This property is extensively utilized in the design of ligands for transition metal complexes used in catalysis and materials science. nih.govunimi.it

Influence on Solubility: The incorporation of a pyridine scaffold can enhance the water solubility of molecules, a desirable characteristic in the development of pharmaceuticals. nih.gov

The widespread application of pyridine-based structures in drug design and discovery underscores their significance, with numerous FDA-approved drugs containing this heterocyclic system. nih.govrsc.orgresearchgate.net

Overview of Chloromethyl and Brominated Aromatic Systems as Synthetic Intermediates

Halogenated aromatic compounds, particularly those containing chloromethyl and bromo functionalities, are pivotal intermediates in organic synthesis. These groups serve as reactive handles that allow for the construction of more complex molecular architectures.

Chloromethylated Aromatic Systems: The chloromethyl group (-CH2Cl) is a versatile functional group. The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and cyanides, through nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functionalities onto the aromatic ring. For instance, the reaction of 2-bromo-6-(chloromethyl)pyridine (B1342937) with nucleophiles is a key step in the synthesis of various substituted pyridines. mdpi.com However, the synthesis of chloromethylated compounds can sometimes be challenging, requiring careful control of reaction conditions to avoid side reactions like over-chlorination. mdpi.com

Brominated Aromatic Systems: Bromine atoms on an aromatic ring also offer a plethora of synthetic possibilities. They are excellent leaving groups in nucleophilic aromatic substitution reactions and are crucial participants in various cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. researchgate.net These reactions are fundamental in forming new carbon-carbon bonds, enabling the synthesis of complex biaryls and other conjugated systems. The presence of bromine can also influence the electronic properties and biological activity of a molecule. nih.gov

Rationale for Focused Investigation of 4-Bromo-2,6-bis(chloromethyl)pyridine

The compound this compound presents a unique combination of reactive sites, making it a subject of significant interest for synthetic chemists.

| Property | Value |

| CAS Number | 120491-87-4 |

| Molecular Formula | C₇H₅BrCl₂N |

| Molecular Weight | 273.93 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85-89 °C |

| Boiling Point | 341.3 °C at 760 mmHg |

| Density | 1.835 g/cm³ |

Note: The data in this table is compiled from various chemical suppliers and databases and may vary slightly.

Role of Pyridine-Based Ligands in Biomimetic Chemistry and Catalysis

Pyridine-containing ligands are instrumental in the field of biomimetic chemistry, where scientists aim to mimic the structure and function of biological systems, particularly metalloenzymes. researchgate.net Many enzymes utilize metal ions held in place by amino acid residues, often histidine, which contains an imidazole (B134444) ring structurally similar to pyridine. By designing synthetic ligands that incorporate pyridine units, researchers can create complexes that replicate the coordination environment of metal centers in enzymes. researchgate.nettcu.edu These biomimetic complexes are invaluable tools for studying enzymatic mechanisms and for developing novel catalysts for a wide range of chemical transformations. tcu.eduacs.org

The introduction of substituents onto the pyridine ring of a ligand can fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. unimi.ittcu.edu This ability to modulate reactivity is a key driver in the development of new and more efficient catalysts.

Strategic Importance of Multiple Halogen Functionalities for Diverse Derivatization

The presence of three halogen atoms—one bromine and two chlorines—in this compound offers a strategic advantage for synthetic diversification. nih.govresearchgate.net Derivatization is a technique used to modify a chemical compound to produce a new compound with different properties. libretexts.orgnumberanalytics.com The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

The two chloromethyl groups at the 2 and 6 positions are susceptible to nucleophilic substitution, providing a means to introduce two new functional groups symmetrically. The bromine atom at the 4-position, being on the aromatic ring, is less reactive towards simple nucleophilic substitution but is ideally positioned for participation in metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled derivatization of the molecule, enabling the synthesis of a wide variety of complex pyridine-based structures. The ability to introduce multiple and different functionalities makes this compound a valuable building block for creating libraries of compounds for screening in drug discovery and materials science. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKWLELRXJSMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CCl)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556542 | |

| Record name | 4-Bromo-2,6-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120491-87-4 | |

| Record name | 4-Bromo-2,6-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,6 Bis Chloromethyl Pyridine

Strategic Approaches to Halogenated Pyridine (B92270) Core Synthesis

The initial phase of the synthesis focuses on obtaining the 4-bromopyridine (B75155) scaffold. There are two primary routes to achieve this: direct halogenation of a pyridine derivative or building the brominated ring from an alternative precursor like an aminopyridine.

Direct bromination of the pyridine ring is a feasible method to introduce a bromine atom at the 4-position. This electrophilic substitution reaction typically requires a catalyst to activate the pyridine ring, which is inherently electron-deficient and less reactive towards electrophiles compared to benzene. For instance, the reaction of pyridine with liquid bromine in the presence of a Lewis acid catalyst like iron(III) bromide can yield 4-bromopyridine. The reaction conditions, such as temperature and reaction time, are crucial for controlling the selectivity and yield of the desired product.

Another approach involves the direct bromination of a pre-functionalized pyridine, such as 2,6-lutidine (2,6-dimethylpyridine). While this would be followed by a subsequent chlorination of the methyl groups, the initial bromination of the ring at the 4-position is a key step.

An alternative and often highly efficient method for introducing a bromine atom onto the pyridine ring is through a Sandmeyer-type reaction, starting from an aminopyridine. This multi-step process begins with the diazotization of an aminopyridine, followed by the substitution of the resulting diazonium salt with a bromide ion.

For the synthesis of a 4-bromopyridine core, the starting material would be 4-aminopyridine (B3432731). This compound is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures to form the corresponding diazonium salt. google.com This intermediate is then treated with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding 4-bromopyridine. This method can also be applied to precursors like 2-methyl-4-aminopyridine (B1174260) to produce 2-methyl-4-bromopyridine, which would then require functionalization of the methyl group.

The diazotization reaction can be performed under various conditions. For example, 2-chloro-4-aminopyridine can be treated with bromine and sodium nitrite in aqueous hydrobromic acid at temperatures as low as -10°C to yield 2-chloro-4-bromopyridine. google.com Similarly, 4-aminopyridine can be reacted with a copper(II) halide in dibromomethane (B42720) to form 4-bromopyridine.

Introduction of Chloromethyl Functionalities at C-2 and C-6 Positions

Once the 4-bromopyridine core is synthesized, the next stage involves the introduction of chloromethyl groups at the C-2 and C-6 positions. This can be achieved through direct chloromethylation or by converting existing functional groups, such as hydroxymethyl groups, into chloromethyl groups.

Direct chloromethylation can be performed on a suitable precursor, such as a 4-bromo-2,6-lutidine. This reaction typically involves an electrophilic substitution where the chloromethyl group is introduced onto the pyridine ring. However, due to the deactivating nature of the pyridine nitrogen and the bromine atom, this direct approach on the 4-bromopyridine ring itself is challenging.

A more common strategy is the chloromethylation of the methyl groups of a lutidine derivative. For instance, 2,5-dimethylpyridine (B147104) can be refluxed with chloromethyl methyl ether, a chloromethylating agent, in the presence of a Lewis acid like zinc chloride (ZnCl₂) to introduce chloromethyl groups. wikipedia.org This type of reaction proceeds via an electrophilic substitution mechanism on the pyridine ring, though chlorination of the methyl groups via a radical pathway is also a known method using agents like sulfuryl chloride (SO₂Cl₂) and a radical initiator. wikipedia.org A similar approach could be envisioned starting from 4-bromo-2,6-lutidine. The chloromethylation of 6-methylpyridine using formaldehyde (B43269) and hydrochloric acid with a zinc chloride catalyst is another example of this type of transformation. google.com

It is important to note that chloromethyl methyl ether is a known human carcinogen and must be handled with appropriate safety precautions. researchgate.net

A widely used and often more controllable method for synthesizing 2,6-bis(chloromethyl)pyridine (B1207206) derivatives is the conversion of the corresponding 2,6-bis(hydroxymethyl)pyridine precursor. This two-step approach first involves the synthesis of the diol, followed by the substitution of the hydroxyl groups with chlorine.

The precursor, 2,6-bis(hydroxymethyl)pyridine, can be synthesized from the naturally occurring 2,6-lutidine through a biocatalytic process using recombinant microbial whole cells, offering a more sustainable route compared to multi-step chemical syntheses. chemicalbook.com Chemical methods, such as the oxidation of 2,6-lutidine to dipicolinic acid followed by reduction, are also employed.

Once the 4-bromo-2,6-bis(hydroxymethyl)pyridine is obtained (through bromination of the diol), the two hydroxyl groups can be converted to chloro groups. Conventional methods for this transformation often utilize reagents like thionyl chloride (SOCl₂) or hydrobromic acid for the corresponding bromo-derivative. researchgate.net For example, 2,6-bis(hydroxymethyl)pyridine can be reacted with 48% hydrobromic acid at elevated temperatures to yield 2,6-bis(bromomethyl)pyridine (B1268884). researchgate.net

Table 1: Conversion of Hydroxymethyl to Halomethyl Pyridines

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine-2,6-diyldimethanol | 48% HBr | 2,6-Bis(bromomethyl)pyridine | 43% | researchgate.net |

| 2-Bromo-6-hydroxymethylpyridine | SOCl₂ | 2-Bromo-6-chloromethylpyridine | Variable | |

| 2,6-Bis(hydroxymethyl)pyridine | PBr₃ | 2,6-Bis(bromomethyl)pyridine | - |

While traditional chlorinating agents like thionyl chloride are effective, they can sometimes lead to side reactions or over-chlorination. To overcome these challenges, milder chlorine transfer reagents have been developed. One such reagent is the adduct formed between cyanuric chloride and dimethylformamide (DMF).

This cyanuric chloride•DMF adduct has been successfully used to convert 2-bromo-6-hydroxymethylpyridine into 2-bromo-6-chloromethylpyridine, demonstrating its utility in cleanly producing alkyl chlorides without the harsh conditions associated with SOCl₂. The reaction proceeds by first forming the Vilsmeier-type adduct from cyanuric chloride and DMF. This adduct then reacts with the hydroxymethylpyridine derivative, dissolved in a solvent like dichloromethane (B109758) (DCM), at room temperature. The reaction is typically quenched with water to isolate the chlorinated product. This method presents a significant advantage in terms of mildness and selectivity for the synthesis of chloromethylated pyridine compounds.

Table 2: Comparison of Chlorinating Agents for Hydroxymethylpyridines

| Reagent | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in halogenated solvent, 0°C to heating | Readily available, effective | Harsh conditions, potential for over-chlorination and side products | |

| Cyanuric Chloride•DMF Adduct | Dichloromethane, Room Temperature | Milder conditions, cleaner reaction, reduced side reactions | Requires pre-formation of the adduct |

Conversion from Hydroxymethyl Precursors (e.g., 2,6-Bis(hydroxymethyl)pyridine)

Comparison with Conventional Chlorinating Agents (e.g., Thionyl Chloride) and Byproduct Formation

The conversion of the precursor, 4-Bromo-2,6-bis(hydroxymethyl)pyridine, to the target compound, 4-Bromo-2,6-bis(chloromethyl)pyridine, is a critical step where the choice of chlorinating agent significantly impacts product purity and yield.

Thionyl chloride (SOCl₂) is a conventional reagent for converting alcohols to alkyl chlorides. libretexts.org The reaction mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.orgrsc.org In the absence of a base, this proceeds with retention of configuration (Sₙi mechanism), while the presence of a base like pyridine leads to inversion of configuration via an Sₙ2 mechanism. rsc.orgquora.com The primary advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile gases, which simplifies purification. libretexts.orgquora.com

To overcome these limitations, milder and more selective chlorinating agents have been explored. One promising alternative is the adduct formed between cyanuric chloride and N,N-dimethylformamide (DMF). semanticscholar.orgmdpi.com Studies have demonstrated that this reagent cleanly converts 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine without forming the over-chlorinated byproduct. semanticscholar.org This method offers greater selectivity and avoids the use of the highly toxic thionyl chloride. mdpi.com

| Reagent | Advantages | Disadvantages | Byproducts | Selectivity Issues |

| Thionyl Chloride (SOCl₂) | - Volatile byproducts (SO₂, HCl) simplify workup libretexts.orgquora.com- Readily available and effective | - Toxic and corrosive rsc.org- Harsh reaction conditions may be required | - Sulfur dioxide (SO₂)- Hydrogen chloride (HCl) rsc.org | - Can cause over-chlorination (halogen exchange) leading to impurities like 4-Chloro-2,6-bis(chloromethyl)pyridine semanticscholar.org |

| Cyanuric Chloride/DMF | - High selectivity, avoids over-chlorination semanticscholar.org- Milder reaction conditions mdpi.com | - Requires preparation of the adduct- Produces solid byproducts | - Cyanuric acid derivatives | - High selectivity for desired product semanticscholar.org |

Regioselective Introduction of the Bromo Substituent at C-4

Achieving regioselective bromination at the C-4 position of a 2,6-disubstituted pyridine ring is a significant synthetic hurdle. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, and the existing substituents at C-2 and C-6 direct incoming electrophiles primarily to the C-3 and C-5 positions. researchgate.net Therefore, direct bromination under standard conditions is often inefficient and unselective for the C-4 position. researchgate.net

Metal-Halogen Exchange Reactions (e.g., Utilizing Turbo Grignard Reagents)

Metal-halogen exchange is a powerful method for creating organometallic reagents from organic halides. wikipedia.org This reaction typically involves treating an aryl or vinyl halide with an organolithium or Grignard reagent to form a new organometallic species, which can then be trapped with an electrophile. wikipedia.org While this method is used to replace a halogen, it can be part of a strategy to introduce a different halogen. For instance, a 4-iodopyridine (B57791) derivative could undergo an iodine-magnesium exchange, followed by quenching with a bromine source.

The development of "Turbo Grignard" reagents, such as isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl), has significantly enhanced the utility of this reaction. nih.govresearchgate.net These reagents exhibit higher reactivity and functional group tolerance compared to traditional Grignard reagents, allowing the exchange to proceed efficiently even on electron-deficient heterocyclic systems and in the presence of sensitive functional groups. nih.govresearchgate.net For example, iPrMgCl·LiCl has been successfully used for the mono-functionalization of 2,6-dibromopyridine, demonstrating its utility in selective transformations on substituted pyridines. semanticscholar.org The enhanced rate of exchange is attributed to the ability of LiCl to break up polymeric Grignard aggregates and form more reactive monomeric species. researchgate.net

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of C-H bonds in aromatic and heterocyclic systems. harvard.edu The method relies on a directing metalating group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation to the adjacent ortho position. clockss.org For pyridine derivatives, common DMGs include amides, carbamates, and halogens. clockss.orgacs.org

However, functionalizing the C-4 position of a 2,6-disubstituted pyridine via DoM is challenging. The directing groups at C-2 and C-6 would naturally direct metalation to the C-3 and C-5 positions. To achieve C-4 functionalization, a DMG would need to be placed at the C-3 position. acs.org Alternatively, modern approaches have sought to override the inherent regioselectivity. For instance, the use of n-butylsodium has been shown to selectively deprotonate pyridine at the C-4 position, a stark contrast to organolithium reagents that typically add to the C-2 position. nih.gov This sodiated intermediate can then be trapped with an electrophile, offering a potential pathway to C-4 substituted pyridines. nih.gov Another strategy involves the N-oxide of the pyridine ring, which activates the C-2 and C-4 positions towards different types of reactions. thieme-connect.comacs.org

Considerations for Reaction Conditions and Scalability in Bromination

The practical application and scalability of bromination methods are dictated by reaction conditions, safety, and cost. Many traditional methods for pyridine functionalization present significant scalability challenges.

Classical Electrophilic Bromination: Often requires very high temperatures (e.g., 300 °C in the gas phase) or the use of fuming sulfuric acid (oleum), which are hazardous and energy-intensive conditions, making them difficult to manage on an industrial scale. researchgate.net

Organometallic Methods (DoM, Metal-Halogen Exchange): These reactions typically require cryogenic temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. znaturforsch.com They also use pyrophoric reagents like n-butyllithium, which require specialized handling and inert atmosphere conditions, posing safety risks and increasing operational complexity and cost. nih.gov

Recent advances have focused on developing milder and more scalable protocols.

Milder Brominating Agents: Reagents like tetrabutylammonium (B224687) tribromide (TBATB) have been used for the regioselective bromination of heterocyclic systems under milder conditions. nih.gov Such methods can sometimes be performed at or slightly above room temperature and have been demonstrated on a gram scale, indicating better potential for scale-up. nih.gov

Electrochemical Methods: Electrochemical synthesis offers a sustainable and scalable alternative. A protocol for the meta-bromination of pyridine derivatives using directing groups has been developed, which avoids harsh oxidants and catalysts and operates at room temperature. acs.orgnih.gov

| Bromination Method | Typical Conditions | Scalability Considerations |

| Direct Electrophilic Bromination | High temperature (>300 °C) or fuming H₂SO₄ researchgate.net | Poor; hazardous, high energy input, special equipment required. |

| Directed Ortho-Metalation | Cryogenic temperatures (-78 °C), inert atmosphere, pyrophoric bases (e.g., n-BuLi) znaturforsch.com | Poor to moderate; requires specialized reactors, significant safety protocols, expensive reagents. |

| Metal-Halogen Exchange | Cryogenic temperatures (-78 °C), inert atmosphere, organometallic reagents nih.gov | Poor to moderate; similar challenges to DoM. Use of Turbo Grignards can improve functional group tolerance. researchgate.net |

| Modern Chemical Reagents (e.g., TBATB) | Mild temperatures (e.g., 60-80 °C) nih.gov | Good; avoids extreme temperatures and highly pyrophoric reagents, demonstrated on gram-scale. nih.gov |

| Electrochemical Bromination | Room temperature, catalyst-free acs.orgnih.gov | Excellent; highly sustainable, safe, and amenable to continuous flow processes. |

Integrated Synthetic Pathways Towards this compound

Considering the challenges, a plausible integrated synthetic pathway for this compound would logically start from a precursor that already possesses the desired 2,4,6-substitution pattern. Chelidamic acid (4-Hydroxypyridine-2,6-dicarboxylic acid), a commercially available compound, is an ideal starting material.

A potential synthetic route is as follows:

Reduction of Carboxylic Acids: The two carboxylic acid groups of chelidamic acid are first reduced to their corresponding alcohols to form 4-hydroxy-2,6-bis(hydroxymethyl)pyridine. This transformation can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or by conversion to the esters followed by reduction.

Conversion of 4-Hydroxy to 4-Bromo Group: The 4-hydroxy group, which exists in tautomeric equilibrium with the 4-pyridone form, must be converted to the 4-bromo substituent. This is a common transformation in pyridine chemistry. A standard method involves first converting the hydroxyl group to a better leaving group. For instance, treatment with phosphorus oxybromide (POBr₃) or a mixture of PBr₅ and POBr₃ can directly replace the hydroxyl group with bromine. researchgate.net This step yields 4-bromo-2,6-bis(hydroxymethyl)pyridine.

Chlorination of Diol: The final step is the conversion of the two primary alcohol functions in 4-bromo-2,6-bis(hydroxymethyl)pyridine to chloromethyl groups. As discussed in section 2.2.2.2, a selective chlorinating agent is preferred to avoid halogen exchange at the C-4 position. The use of the cyanuric chloride/DMF adduct would be a suitable choice for this step to afford the final product, this compound, with high purity. semanticscholar.orgmdpi.com

This integrated pathway leverages a readily available starting material and employs established transformations in heterocyclic chemistry, with careful consideration for regioselectivity and chemoselectivity in the key bromination and chlorination steps.

Reactivity and Transformation Chemistry of 4 Bromo 2,6 Bis Chloromethyl Pyridine

Nucleophilic Substitution Reactions at Chloromethyl Groups

The benzylic-like chloromethyl groups are highly susceptible to nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the methylene (B1212753) carbons, facilitating their reaction with a wide array of nucleophiles. This reactivity is analogous to that of the corresponding 2,6-bis(bromomethyl)pyridine (B1268884), where the bromine atoms act as excellent leaving groups.

The reaction of 4-bromo-2,6-bis(chloromethyl)pyridine with primary and secondary amines leads to the corresponding bis(aminomethyl) derivatives. These reactions typically proceed by treating the pyridine substrate with an excess of the amine, which also acts as the base to neutralize the hydrochloric acid formed during the reaction. Alternatively, an external non-nucleophilic base like potassium carbonate can be used. For instance, reactions with cyclic secondary amines such as morpholine (B109124) or piperidine (B6355638) are expected to readily yield the corresponding bis(morpholinomethyl) and bis(piperidinomethyl) products. researchgate.net

The synthesis of hydrazine (B178648) derivatives is also feasible. The reaction of halogenated pyrimidines or pyrimidines with hydrazine hydrate (B1144303) provides the corresponding hydrazinyl-substituted compounds, suggesting that this compound would react similarly to furnish bis(hydrazinomethyl) derivatives.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Starting Material | Nucleophile | Product | Reference |

| 4-(Bromomethyl)pyridine hydrobromide | 1,2-Ethanediamine | N,N'-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine | sigmaaldrich.com |

| 2,6-Bis(bromomethyl)pyridine | Triphenylphosphine, then Lithium | 2,6-Bis(phosphinomethyl)pyridine derivative | rsc.org |

| 5-Bromo-2,4-dichloropyrimidine | Hydrazine hydrate | 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine |

Thiol and ether functionalities can be introduced by reacting this compound with appropriate sulfur and oxygen nucleophiles. Thiolates, such as sodium thiophenolate, are potent nucleophiles that can readily displace the chloride ions to form bis(arylthiomethyl)pyridine derivatives. nih.gov Similarly, alkoxides like sodium methoxide (B1231860) or ethoxide can be employed to synthesize the corresponding bis(alkoxymethyl)pyridine ethers. These reactions are typically conducted in polar aprotic solvents to facilitate the SN2 pathway.

While direct examples with this compound are not prevalent in the cited literature, the high reactivity of chloromethylpyrimidines in reactions with S-nucleophiles is well-documented, often leading to ring-expansion products under certain conditions, but simple substitution is also common. researchgate.net

The synthesis of 4-bromo-2,6-bis(azidomethyl)pyridine can be efficiently achieved through the reaction of the starting dichloride with an azide (B81097) salt, such as sodium azide. This transformation is a robust and widely used method for introducing the azide functionality. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The resulting diazide is a valuable intermediate, particularly for "click chemistry" applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis(triazole) linkages. nih.govrsc.org One-pot procedures where the in situ generated biazide reacts directly with a terminal alkyne have proven to be highly efficient. nih.gov

Cross-Coupling Reactions at the Bromine Atom (C-4 Position)

The bromine atom at the C-4 position of the pyridine ring provides a handle for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, or alkyl groups at this position.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds and is highly effective for aryl bromides, including bromo-pyridines. nih.govtcichemicals.com The reaction couples the bromo-pyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgmdpi.com

A key aspect of applying this methodology to this compound is chemoselectivity. The oxidative addition of the palladium(0) catalyst to the C(sp²)–Br bond is generally much faster than to a C(sp³)–Cl bond. This difference in reactivity allows for the selective coupling at the C-4 position while leaving the chloromethyl groups at the C-2 and C-6 positions intact for subsequent nucleophilic substitution reactions. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with common systems including Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | mdpi.com |

| CataCXium A Pd G3 | - | Cs₂CO₃ | 2-MeTHF / H₂O | 80 | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100 |

Nickel-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods for C-C bond formation. Nickel-catalyzed reductive cross-coupling reactions can join two different electrophiles, such as an aryl bromide and an alkyl halide, using a stoichiometric reductant like zinc or manganese powder. nih.govwisc.edu This approach is highly functional-group tolerant. nih.gov

In the context of this compound, nickel catalysis could be employed for reductive homocoupling to form 2,2',6,6'-tetrakis(chloromethyl)-[4,4'-bipyridine]. The homocoupling of bromo-pyridines using nickel catalysts, often in the presence of a reductant like zinc and ligands such as 2,2'-bipyridine, is a known transformation. nih.govacs.org Furthermore, nickel-catalyzed reductive coupling can be used to couple aryl bromides with alkyl bromides or allylic acetates, opening pathways to introduce various alkyl substituents at the C-4 position. organic-chemistry.orgrsc.orgacs.org These reactions typically proceed via radical intermediates, offering different reactivity patterns compared to palladium-catalyzed processes. acs.org

Organometallic Reactions and Functionalization

The presence of both chloroalkyl and bromoaryl functionalities allows for selective organometallic transformations, leading to highly functionalized pyridine derivatives.

Lithiation of halo-pyridines is a powerful tool for generating nucleophilic centers that can be trapped with various electrophiles. In the case of this compound, lithiation can occur at two distinct sites.

Research on the non-brominated analogue, 2,6-bis(chloromethyl)pyridine (B1207206), has demonstrated a successful method for lithiation of the chloromethyl groups. umich.edu This is achieved through a chlorine-lithium exchange using lithium metal and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) as an electron carrier. To avoid premature Wurtz-type coupling of the resulting organolithium intermediate, the reaction is performed under Barbier-type conditions, where the electrophile (typically a carbonyl compound) is present in the reaction mixture from the start. umich.edu This one-pot procedure, conducted at low temperatures (e.g., -90 °C), allows for the formation of a dilithiated intermediate that immediately reacts with the electrophile to produce the corresponding diol derivatives in moderate yields. umich.edu This methodology is valuable for creating complex tridentate ligands.

Alternatively, the C4-bromo position can undergo reductive lithiation. Treatment with lithium naphthalenide has been shown to convert chloropyridines and bromopyridines into their corresponding lithiopyridines. clockss.org This reaction proceeds via an electron transfer mechanism and is more effective for halogens at the α- or γ-positions (like the C4-bromo) than at the β-position. clockss.org The resulting 4-lithiated pyridine can then be quenched with a range of electrophiles.

Table 1: DTBB-Catalyzed Lithiation of 2,6-bis(chloromethyl)pyridine and Reaction with Carbonyl Electrophiles

Note: The following data is for the analogous compound 2,6-bis(chloromethyl)pyridine, as detailed in the study by Gómez, Maciá, and Yus. The principles are directly applicable to the 4-bromo derivative. umich.edu

| Electrophile (Carbonyl Compound) | Resulting Product (Diol) | Yield (%) |

| Isobutyraldehyde (i-BuCHO) | 2,6-bis(1-hydroxy-2-methylpropyl)pyridine | 45 |

| Pivalaldehyde (t-BuCHO) | 2,6-bis(1-hydroxy-2,2-dimethylpropyl)pyridine | 41 |

| Acetone (Me₂CO) | 2,6-bis(2-hydroxypropan-2-yl)pyridine | 52 |

| Diethyl ketone (Et₂CO) | 2,6-bis(3-hydroxypentan-3-yl)pyridine | 47 |

| Cyclopentanone | 2,6-bis(1-hydroxycyclopentyl)pyridine | 51 |

| Cyclohexanone | 2,6-bis(1-hydroxycyclohexyl)pyridine | 50 |

The selective transformation of the C-Br bond into an organometallic species in the presence of the C-Cl bonds is a well-established strategy. The direct insertion of activated zinc, often referred to as Rieke® Zinc, into the carbon-bromine bond of bromopyridines is a highly effective method for preparing organozinc reagents. nih.govsigmaaldrich.com This oxidative addition is tolerant of a variety of sensitive functional groups, including esters and nitriles, and would be expected to proceed selectively at the more reactive C4-Br bond of this compound, leaving the chloromethyl groups intact. sigmaaldrich.com

The resulting 4-(bromozincio)-2,6-bis(chloromethyl)pyridine is a versatile intermediate. These organozinc halides are key partners in palladium-catalyzed Negishi cross-coupling reactions, allowing for the formation of C-C bonds with various organic halides under mild conditions. wikipedia.org Similarly, highly active manganese can be used to prepare Grignard-type organomanganese reagents from brominated heterocycles, which subsequently react with electrophiles like acid chlorides to form ketones. nih.gov

Coordination Chemistry and Ligand Formation

The 2,6-disubstituted pyridine framework is a cornerstone of ligand design in coordination chemistry, forming pincer-type and multidentate complexes with a vast array of transition metals.

The pyridine nitrogen atom, with its available lone pair of electrons, is the primary coordination site for metal ions. researchgate.netwikipedia.org In ligands derived from this compound, the central pyridine nitrogen acts as the principal anchor point to a metal center. The chloromethyl groups serve as reactive handles to introduce additional donor atoms (e.g., N, P, S, O) through nucleophilic substitution reactions. For example, reaction with primary or secondary amines, thiols, or phosphines yields tridentate (or higher denticity) ligands.

Once synthesized, these elaborate ligands chelate to transition metal ions, with the pyridine nitrogen and the two donor atoms on the side arms typically binding in a meridional fashion to form stable, often octahedral, complexes. wikipedia.org The electronic properties of these complexes can be finely tuned by the choice of donor atoms on the side arms and by further functionalization at the now-vacant 4-position, making this scaffold highly modular for applications in catalysis and materials science.

The ability of the two chloromethyl arms to rotate around the C2-C(H₂) and C6-C(H₂) bonds is a critical feature in the application of this molecule, particularly in the synthesis of macrocycles. nih.gov Crystal structure analysis of the analogous 2,6-bis(bromomethyl)pyridine reveals that the bromomethyl arms are situated on opposite sides of the pyridine plane, demonstrating their conformational freedom. nih.gov

This flexibility is essential for macrocyclization reactions. During the formation of a macrocycle, often through reaction with a corresponding dinucleophile, the side arms can adopt various conformations to facilitate a templated, high-yield ring closure around a metal ion or to achieve an unstrained cyclic structure. The resulting macrocycle's cavity size, shape, and guest-binding properties are directly influenced by the conformational possibilities of these side arms. This inherent flexibility allows derivatives of this compound to serve as valuable precursors for creating complex host-guest systems and recognition-site modifiable macrocycles. nih.gov

Reduction and Oxidation Pathways

The reduction and oxidation of this compound represent key transformations that can lead to a variety of new chemical entities. The presence of multiple reducible and oxidizable sites on the molecule suggests a complex and potentially controllable reaction landscape.

Electrochemical Reduction Processes and Product Distribution

Detailed experimental studies on the electrochemical reduction of this compound are not extensively documented in publicly available scientific literature. However, based on the electrochemical behavior of related halo- and chloromethyl-substituted pyridines, a general understanding of the potential reduction pathways can be inferred.

The electrochemical reduction of aromatic halides typically proceeds via a stepwise or concerted dissociative electron transfer mechanism. In the case of this compound, the initial electron transfer is expected to occur at one of the carbon-halogen bonds. The relative reduction potentials of the C-Br and C-Cl bonds will dictate the initial site of reduction. Generally, the carbon-bromine bond is more easily reduced than the carbon-chlorine bond.

Potential electrochemical reduction products could include:

Monodehalogenated species: Selective reduction of either the bromo or one of the chloro substituents.

Polydehalogenated species: Stepwise or simultaneous removal of multiple halogen atoms.

Dimeric products: Coupling of radical intermediates formed during the reduction process.

Products of solvent interaction: Trapping of reactive intermediates by the solvent or electrolyte.

The product distribution in such electrochemical reductions is highly dependent on experimental conditions, including the electrode material, solvent, supporting electrolyte, and applied potential. Without specific experimental data for this compound, the exact product distribution remains speculative.

Table 1: Postulated Electrochemical Reduction Products of this compound

| Product Type | Potential Structure(s) | Remarks |

| Monodebromination | 2,6-bis(chloromethyl)pyridine | Favored initial reduction pathway due to the lower C-Br bond dissociation energy. |

| Monodechlorination | 4-Bromo-2-(chloromethyl)-6-(methyl)pyridine | Less likely as the initial step compared to C-Br bond cleavage. |

| Didehalogenation | 2-(chloromethyl)-6-(methyl)pyridine, 4-Bromo-2,6-dimethylpyridine | Multiple pathways possible, leading to a mixture of isomers. |

| Complete Dehalogenation | 2,6-Lutidine | Requires harsh reduction conditions. |

It is important to note that this table represents a theoretical outline of possible reduction outcomes, and experimental verification is necessary to confirm the actual product distribution.

Oxidative Transformations (e.g., to Pyridine N-Oxides)

The oxidation of the nitrogen atom in the pyridine ring of this compound to form the corresponding N-oxide is a feasible transformation. Pyridine N-oxides are valuable intermediates in organic synthesis as they exhibit altered reactivity compared to their parent pyridines. The N-oxide functionality can activate the pyridine ring for both electrophilic and nucleophilic substitution at different positions.

The oxidation of pyridines is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The electron-withdrawing nature of the bromo and chloromethyl groups in this compound would be expected to decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing reaction conditions for oxidation compared to unsubstituted pyridine.

The resulting this compound N-oxide would be a highly functionalized molecule with several reactive sites. The N-oxide group can direct further functionalization of the pyridine ring and can also be subsequently removed if desired.

Table 2: Potential Oxidizing Agents for the Formation of this compound N-oxide

| Oxidizing Agent | Typical Reaction Conditions | Remarks |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., dichloromethane (B109758), chloroform), room temperature or gentle heating. | A common and effective reagent for N-oxidation of pyridines. |

| Hydrogen peroxide/Acetic acid | Acetic acid as solvent, often with heating. | A classic method for pyridine oxidation. |

| Peracetic acid | Can be used directly or generated in situ. | A strong oxidizing agent. |

The synthesis and characterization of this compound N-oxide have not been explicitly detailed in the surveyed literature. Therefore, the precise reaction conditions and yields for this transformation would need to be determined experimentally. The presence of the reactive chloromethyl groups would also need to be considered, as they could potentially undergo side reactions under certain oxidative conditions.

Advanced Applications in Chemical Research

Building Block in Complex Organic Molecule Synthesis

The bifunctional nature of 4-Bromo-2,6-bis(chloromethyl)pyridine, characterized by two electrophilic benzylic chloride sites, allows it to serve as a pivotal precursor in the construction of intricate organic molecules. These reactive sites readily undergo nucleophilic substitution reactions, enabling the facile assembly of advanced heterocyclic systems, large macrocycles, and complex multi-layered structures.

The synthesis of thienopyridines, a class of sulfur-containing heterocyclic compounds with significant biological activity, can be approached using pyridine (B92270) derivatives with reactive leaving groups. researchgate.net The general strategy involves the reaction of a pyridine precursor containing haloalkyl groups with a sulfur-based nucleophile, leading to the formation of a thiophene (B33073) ring fused to the pyridine scaffold. abertay.ac.uk

In this context, this compound is a suitable starting material. The two chloromethyl groups can react with a sulfur source, such as sodium sulfide, to form a dithiol intermediate. Subsequent intramolecular cyclization, often promoted by a base, would lead to the formation of the thieno[2,3-b]pyridine (B153569) ring system. The bromine atom at the 4-position remains available for further chemical modification, allowing for the generation of a diverse library of thienopyridine derivatives. While specific literature detailing this exact transformation for this compound is not prominent, the synthesis of thieno[2,3-b]pyridines from 2-chloro-3-cyanopyridines and related structures is a well-established method. researchgate.net

| Precursor Type | General Reaction | Resulting Heterocycle | Key Features |

|---|---|---|---|

| bis(halomethyl)pyridine | Reaction with sulfur nucleophiles (e.g., Na₂S) followed by cyclization. | Thienopyridine | Builds a fused thiophene ring onto the pyridine core. researchgate.netabertay.ac.uk |

| 2-chloro-3-cyanopyridine | Reaction with thiolates followed by Thorpe-Ziegler cyclization. | Aminothienopyridine | A common and versatile route for substituted thienopyridines. researchgate.net |

The precisely defined geometry and reactive arms of 2,6-disubstituted pyridines make them ideal components for constructing macrocycles and container molecules like hemicarcerands. The related compound, 2,6-bis(bromomethyl)pyridine (B1268884), is widely utilized as a starting material for the synthesis of macrocycles due to the conformational flexibility of its bromomethyl arms. nih.gov These reactions typically involve high-dilution conditions to favor intramolecular cyclization or condensation with another difunctional linker to form a large ring.

This compound can be employed in a similar fashion. The two chloromethyl groups can react with various dinucleophiles, such as diamines, dithiols, or diols, to yield pyridine-containing macrocycles. The bromine atom on the pyridine ring can be used to tune the electronic properties of the macrocycle's cavity or to serve as an anchor point for attaching the macrocycle to a surface or another molecule. The synthesis of large macrocyclic ligands has been demonstrated using 2,6-bis(bromomethyl)pyridine as a key building block. sigmaaldrich.comsigmaaldrich.com Hemicarcerands, which are host molecules with enclosed cavities that can imprison guest molecules, can also be synthesized using such pyridine linkers to create their shell-like structures.

Pyridinophanes are a class of cyclophanes that incorporate a pyridine ring into their bridged structure. The generation of multilayered pyridinophanes involves the strategic stacking of these aromatic systems. The synthesis of such complex, multi-story structures relies on precursors that can form rigid bridges.

Following synthetic strategies for other bipyridine and pyridine-based cyclophanes, this compound can serve as the foundational pyridine unit. acs.org Reaction with a suitable aromatic diol or dithiol under cyclization conditions would lead to the formation of a n,npyridinophane. The bromine substituent offers a handle for further functionalization or for directing the assembly of subsequent layers through reactions like Suzuki or Sonogashira coupling, enabling the construction of multilayered pyridinophane systems.

Development of Ligands for Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring, combined with donor atoms introduced via the two chloromethyl side arms, makes this compound an excellent scaffold for designing polydentate ligands. These ligands are crucial in the fields of organometallic catalysis and coordination chemistry.

Pincer ligands are chelating agents that bind to a metal center through three donor atoms in a meridional fashion, typically in a C,N,C- or N,N,N-donor set. The resulting metal complexes often exhibit high stability and catalytic activity. 2,6-Bis(chloromethyl)pyridine (B1207206) is a known precursor for preparing carbene pincer ligands, which are then used to form highly stable palladium pincer carbene complexes. sigmaaldrich.com

By reacting this compound with appropriate nucleophiles (e.g., phosphines, amines, or N-heterocyclic carbenes precursors), a variety of pincer ligands can be synthesized. For instance, reaction with two equivalents of a phosphine (B1218219) would yield a PNP-type pincer ligand. These ligands can then be reacted with palladium(II) precursors, such as Pd(OAc)₂ or [PdCl₂(cod)], to form the corresponding palladium pincer complexes. nih.govnih.gov The bromo-substituent at the 4-position can electronically modify the catalytic center, potentially enhancing catalytic activity or selectivity in cross-coupling reactions.

| Ligand Type | Synthesis from 2,6-bis(chloromethyl)pyridine Analogue | Metal Complex | Potential Application |

|---|---|---|---|

| Pincer Ligand (e.g., N,N,N) | Reaction with two equivalents of an amine or N-heterocycle. sigmaaldrich.com | Palladium(II) Pincer Complex | Catalysis (e.g., cross-coupling reactions). nih.gov |

| Pyridine-pyrazole derivative | Reaction of 2,6-bis(bromomethyl)pyridine with pyrazole (B372694). sigmaaldrich.comsigmaaldrich.com | Coordination Polymers | Materials Science. |

| Se₂N Macrocycle | Reaction of 2,6-bis(bromomethyl)pyridine with selenium source. sigmaaldrich.com | Selenium-Metal Complex | Redox Chemistry. |

Pyridine-based ligands are fundamental in supporting transition metal ions to mimic the structure and function of metalloenzyme active sites. mdpi.com The ability to create a specific coordination environment around a metal ion allows researchers to study enzymatic mechanisms and develop small-molecule catalysts that replicate the function of enzymes. Compounds like 2,6-bis(bromomethyl)pyridine are used to create ligands that can coordinate with metal ions, playing a role in mimicking biological systems. nih.gov

The compound this compound is an ideal precursor for ligands intended for biomimetic chemistry. By reacting it with biologically relevant moieties, such as imidazole (B134444) or amine groups, ligands can be created that mimic the coordination environment of copper or iron-containing enzymes. For example, attaching two bis[2-(2-pyridyl)ethyl]amine (B11069043) (pye) units to the 2,6-dimethylene positions would create a ligand capable of complexing with copper(I) ions, mimicking the active sites of copper proteins. mdpi.com The bromo-substituent can be used to attach these biomimetic complexes to solid supports, facilitating their use as recyclable catalysts. mdpi.com

Immobilization on Solid Supports for Heterogeneous Catalysis and Metal Extraction

The ability to anchor molecular catalysts onto solid supports is a critical strategy for developing robust and recyclable catalytic systems. This compound serves as an excellent linker for this purpose. The chloromethyl groups readily undergo nucleophilic substitution reactions with functional groups present on the surface of solid supports, such as silica (B1680970) or polymers. This covalent attachment prevents the catalyst from leaching into the reaction medium, facilitating easy separation and reuse.

Furthermore, the pyridine nitrogen and the potential for further functionalization at the bromine position allow for the chelation of various metal ions. This property is not only crucial for creating immobilized catalysts but also for developing materials for selective metal extraction. By tailoring the coordinating environment around the pyridine core, researchers can design solid-supported ligands with high affinity and selectivity for specific metal ions, offering potential applications in environmental remediation and hydrometallurgy.

Precursor for Advanced Materials and Sensors

The electronic and structural characteristics of the this compound scaffold make it a valuable building block for the creation of advanced materials with tailored optical and electronic properties.

The development of fluorescent chemosensors for the detection of environmentally and biologically important analytes is a burgeoning area of research. This compound can be elaborated into complex molecular structures that act as selective chemosensors. For instance, pyridine-based receptors have been designed for the selective detection of copper ions. nih.gov These sensors often work on the principle of fluorescence quenching or enhancement upon binding to the target analyte. The pyridine nitrogen, along with other strategically introduced donor atoms, forms a coordination cavity that selectively binds to specific metal ions, leading to a measurable change in the fluorescence signal. The detection limit for Cu2+ using a simple pyridine-based fluorescent chemosensor was found to be 0.25 μM. nih.gov

| Analyte | Sensor Type | Detection Principle | Detection Limit |

| Copper Ion (Cu²⁺) | Pyridine-based fluorescent chemosensor | Fluorescence enhancement | 0.25 µM nih.gov |

Intermediate in Medicinal Chemistry Research and Drug Discovery

The pyridine scaffold is a common motif in many biologically active compounds and pharmaceuticals. The reactivity of this compound makes it a valuable intermediate for the synthesis of novel drug candidates.

The chloromethyl groups of this compound are highly reactive towards a variety of nucleophiles, such as amines, thiols, and alcohols. This reactivity allows for the facile introduction of diverse functional groups, leading to the generation of libraries of novel compounds. These compounds can then be screened for their biological activity to identify promising lead structures for drug development. The synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine, a precursor for dendritic analogues of the "black dye" ligand, highlights its utility in constructing complex molecular architectures. researchgate.net

The functionalization of the this compound core can lead to derivatives with a wide range of biological activities. The presence of the pyridine ring is a key feature in numerous compounds with antimicrobial and antiviral properties. mdpi.com By systematically modifying the substituents on the pyridine ring, medicinal chemists can explore the structure-activity relationships and optimize the therapeutic properties of the resulting molecules. The synthesis of a Pt(II) complex containing 4-Bromo-2,6-bis-hydroxymethyl-phenol (a derivative of the core structure) and nicotinamide (B372718) has demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans, as well as moderate cytotoxicity against human prostate and breast cancer cell lines. ijcce.ac.ir

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of 4-Bromo-2,6-bis(chloromethyl)pyridine by mapping its carbon-hydrogen framework. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a detailed understanding of the chemical environment of each atom.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which stems from the molecule's C₂ᵥ symmetry. Two distinct signals are expected:

Aromatic Protons: The protons at the 3- and 5-positions of the pyridine (B92270) ring are chemically and magnetically equivalent. Consequently, they appear as a single resonance (a singlet) in the aromatic region of the spectrum. The chemical shift of these protons is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the substituents at the 2-, 4-, and 6-positions.

Methylene (B1212753) Protons: The two chloromethyl (-CH₂Cl) groups at positions 2 and 6 are also equivalent due to the molecule's symmetry. The four protons of these groups give rise to a second singlet. Its chemical shift is typically found further downfield than standard alkyl protons due to the deshielding effect of the adjacent chlorine atom and the pyridine ring.

For the closely related compound 2,6-bis(bromomethyl)pyridine (B1268884), the aromatic protons appear at δ 7.74 ppm and δ 7.40 ppm, while the methylene protons are observed as a singlet at δ 4.56 ppm. rsc.org The ¹H NMR spectrum of 2,6-bis(chloromethyl)pyridine (B1207206), another analogue, also shows distinct signals for the aromatic and methylene protons. chemicalbook.com Based on these related structures, the predicted proton environments for this compound are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3, H-5 | ~7.5 - 7.8 | Singlet (s) |

| Methylene (-CH₂Cl) | ~4.6 - 4.8 | Singlet (s) |

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Due to symmetry, four unique carbon signals are anticipated for this compound:

C4 (C-Br): The carbon atom directly bonded to the bromine atom.

C2, C6 (C-CH₂Cl): The two equivalent carbon atoms of the pyridine ring attached to the chloromethyl groups.

C3, C5 (C-H): The two equivalent carbon atoms bonded to hydrogen.

-CH₂Cl: The carbon atom of the chloromethyl groups.

The chemical shifts of these carbons are diagnostic. For instance, the spectrum of the analogue 2,6-bis(chloromethyl)pyridine has been reported, providing a basis for predicting the shifts in the target molecule. researchgate.netchemicalbook.com The introduction of a bromine atom at the C4 position is expected to significantly influence the chemical shift of that carbon and, to a lesser extent, the other carbons in the ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | ~156 - 159 |

| C3, C5 | ~122 - 125 |

| C4 | ~128 - 132 |

| -CH₂Cl | ~45 - 48 |

While 1D NMR spectra are often sufficient for the structural confirmation of a simple, symmetric molecule like this compound, 2D NMR techniques such as Correlation Spectroscopy (COSY) can provide further definitive proof. ipb.pt A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. ipb.pt

In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic proton singlet and the methylene proton singlet. This absence of correlation would definitively confirm that these two proton environments are not on adjacent carbons, thus reinforcing the assigned structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound. It is also a valuable tool for assessing sample purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₇H₅BrCl₂N), HRMS can easily distinguish its exact mass from that of other compounds with the same nominal mass.

Furthermore, the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with natural abundances of ~50.7% and ~49.3%, respectively) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with abundances of ~75.8% and ~24.2%, respectively) creates a highly characteristic isotopic pattern in the mass spectrum. The resulting cluster of peaks for the molecular ion ([M]⁺) provides definitive evidence for the number of bromine and chlorine atoms in the molecule. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify components within a sample. In the context of this compound, GC-MS serves two primary functions:

Purity Assessment: The gas chromatograph separates the target compound from any starting materials, by-products, or residual solvents based on differences in their boiling points and affinities for the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a unique mass spectrum. The purity of the sample is determined by integrating the area of the desired peak relative to the total area of all peaks. This technique has been documented for the analysis of related compounds like 2,6-bis(bromomethyl)pyridine. spectrabase.com

Reaction Monitoring: The progress of the synthesis of this compound can be monitored by taking small aliquots from the reaction mixture over time and analyzing them by GC-MS. rsc.org This allows for the determination of the consumption of reactants and the formation of the product, enabling the optimization of reaction conditions such as temperature and duration.

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, is essential for identifying the functional groups within a molecule and providing a unique "fingerprint" based on its vibrational modes.

While specific FT-IR spectra for this compound are not detailed in the available literature, the expected absorption bands can be inferred from its structural components and data from analogous compounds like 2,6-bis(chloromethyl)pyridine. The FT-IR and FT-Raman spectra for 2,6-bis(chloromethyl)pyridine have been recorded, providing a basis for comparison. rsc.org

The key functional groups in this compound are the pyridine ring, the chloromethyl (-CH₂Cl) groups, and the carbon-bromine (C-Br) bond. The FT-IR spectrum is expected to show characteristic vibrational bands corresponding to these moieties. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring are found in the 1600-1400 cm⁻¹ region. The presence of the chloromethyl groups would be confirmed by C-H stretching and bending vibrations, as well as the C-Cl stretching vibration, which typically occurs in the 800-600 cm⁻¹ range. The C-Br stretching vibration is expected at a lower frequency, generally in the 600-500 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 |

| Chloromethyl (-CH₂Cl) | C-H Stretching | 2950 - 2850 |

| Chloromethyl (-CH₂Cl) | CH₂ Bending (Scissoring) | ~1450 |

| Chloromethyl (-CH₂Cl) | C-Cl Stretching | 800 - 600 |

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. For 2,6-bis(chloromethyl)pyridine, the FT-Raman spectrum has been recorded from 3500-100 cm⁻¹. rsc.org A similar analysis for the 4-bromo derivative would offer a detailed vibrational fingerprint. In Raman spectroscopy, the symmetric vibrations and non-polar bonds often produce stronger signals. Therefore, the symmetric breathing mode of the pyridine ring would be a prominent feature. The C-Cl and C-Br stretching vibrations would also be observable, providing further structural confirmation. Together, the FT-IR and Raman spectra offer a complete profile of the molecule's vibrational characteristics, essential for quality control and structural verification.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound has not been reported in the searched literature, extensive data exists for the highly related compounds 2,6-bis(chloromethyl)pyridine and 2,6-bis(bromomethyl)pyridine. These two compounds are known to be an isomorphous pair, meaning they have the same crystal structure despite the difference in halogen atoms on the methyl groups. nih.gov The crystals of 2,6-bis(chloromethyl)pyridine are reported to be monoclinic with the space group P2₁/c. rsc.org

Table 2: Crystal Data for a Related Isomorphous Compound

| Parameter | 2,6-Bis(bromomethyl)pyridine nih.gov |

|---|---|

| Chemical Formula | C₇H₇Br₂N |

| Formula Weight | 264.96 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2955 (19) |

| b (Å) | 12.980 (3) |

| c (Å) | 7.5288 (15) |

| β (°) | 110.75 (3) |

| Volume (ų) | 849.5 (3) |

The solid-state architecture of aromatic compounds is often governed by a combination of weak intermolecular forces. In the crystal structure of the related 2,6-bis(bromomethyl)pyridine, molecules are arranged into stacks along the c-axis, with a centroid-centroid distance of 3.778 (2) Å between neighboring pyridine rings, which is indicative of π-π stacking. nih.gov Similar π-π interactions are observed in the crystal structure of 2,6-bis(chloromethyl)pyridinium chloride, with a centroid-centroid distance of 3.7481 (5) Å. univ-lyon1.fr

In addition to π-π stacking, halogen bonding and other dispersive forces play a crucial role. The crystal structure of 2,6-bis(bromomethyl)pyridine shows a short Br···Br contact of 3.6025 (11) Å. nih.gov For this compound, the presence of three halogen atoms (one Br and two Cl) and the pyridine nitrogen atom creates multiple possibilities for significant intermolecular interactions. The bromine atom at the 4-position is a potential halogen bond donor and could form C-Br···N or C-Br···Cl interactions, which are known to be important in directing the self-assembly of supramolecular structures. These interactions, along with C-H···π contacts and π-π stacking, would collectively stabilize the crystal lattice.

Electrochemical Characterization Techniques

While the electrochemical behavior of the parent pyridine molecule and its protonated form, pyridinium, has been studied, specific electrochemical characterization data for this compound is not available in the reviewed scientific literature. nih.gov

Generally, the electrochemical analysis of such a compound, likely using cyclic voltammetry, would provide insight into its redox properties. The pyridine ring can undergo reduction, and the presence of electron-withdrawing halogen and chloromethyl substituents would be expected to influence the reduction potential. univ-lyon1.fr Furthermore, the carbon-halogen bonds (C-Cl and C-Br) are electrochemically active and can be cleaved through reductive processes. A comprehensive electrochemical study would determine the reduction and oxidation potentials, assess the reversibility of the redox events, and elucidate the mechanisms of electron transfer, which are fundamental to understanding its potential applications in areas like organic electronics or electrocatalysis.

Cyclic Voltammetry for Redox Behavior and Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the reduction and oxidation processes of a substance. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal the potentials at which electron transfer events occur and whether these processes are reversible.

For this compound, several redox-active sites are present, and their reduction potentials can be estimated by examining related compounds. The primary reduction processes are expected to involve the cleavage of the carbon-halogen bonds.

Reductive Cleavage of the Carbon-Bromine Bond: The electrochemical reduction of aryl halides, including bromopyridines, is a well-studied process that typically proceeds via the irreversible cleavage of the carbon-halogen bond to form an aryl radical and a halide anion. The reduction potential for this process is influenced by the nature of the aromatic ring and the position of the halogen. For instance, the reduction of 4-bromopyridine (B75155) occurs at moderately negative potentials. Studies on similar compounds indicate that the C-Br bond is generally easier to reduce than a C-Cl bond.

Reductive Cleavage of the Carbon-Chlorine Bond: The two chloromethyl groups on the pyridine ring also represent sites for electrochemical reduction. The cleavage of a C-Cl bond in a chloromethyl group attached to an aromatic ring is a known electrochemical process. While specific data for 2,6-bis(chloromethyl)pyridine is scarce, the reduction of these groups is anticipated to occur at negative potentials, likely at values more negative than that required for the C-Br bond cleavage.

Reduction of the Pyridine Ring: The pyridine ring itself can be reduced at highly negative potentials. However, the presence of electron-withdrawing bromo- and chloromethyl substituents would make the ring more electron-deficient and thus easier to reduce compared to unsubstituted pyridine. The reduction of polypyridine ligands, for example, shows that these heterocyclic systems are redox-active. nih.gov

A hypothetical cyclic voltammogram of this compound in a suitable organic solvent would be expected to show a sequence of irreversible reduction peaks. The first, least negative peak would likely correspond to the two-electron reduction of the C-Br bond. At more negative potentials, subsequent peaks corresponding to the stepwise reduction of the two C-Cl bonds would be anticipated.

Table 1: Expected Redox Processes for this compound in Cyclic Voltammetry

| Redox Process | Expected Potential Range (vs. SCE) | Number of Electrons (n) | Notes |

| C(4)-Br Bond Cleavage | Moderately Negative | 2 | Irreversible process forming a pyridyl radical intermediate, which is further reduced. |

| C-Cl Bond Cleavage (first) | Negative | 2 | Irreversible cleavage of one chloromethyl group. |

| C-Cl Bond Cleavage (second) | Negative | 2 | Irreversible cleavage of the second chloromethyl group. |

| Pyridine Ring Reduction | Highly Negative | 1 or 2 | Reversible or irreversible, depending on conditions and subsequent reactions. |

Note: The potential ranges are qualitative estimates based on data for analogous compounds. Actual values would need to be determined experimentally.

Controlled-Potential Electrolysis for Preparative Electrochemistry

Controlled-potential electrolysis, also known as potentiostatic coulometry, is a technique where a constant potential is applied to a solution to exhaustively reduce or oxidize a substance. pineresearch.com This method is not only used for quantitative analysis by measuring the total charge passed (coulometry) but also for preparative synthesis of new compounds. chemeurope.comwikipedia.org

By setting the working electrode potential at a value corresponding to a specific reduction peak observed in the cyclic voltammogram, it is possible to selectively target a particular functional group within the this compound molecule.

Selective Dechlorination: A patent describing the electrochemical dechlorination of polychloromethyl pyridine derivatives suggests that these groups can be transformed into aldehydes or carboxylic acids under specific electrolytic conditions, typically involving hydrolysis of an intermediate. google.com By applying a more negative potential, it would be theoretically possible to reduce the chloromethyl groups. The products would depend on the reaction conditions, such as the presence of water or other nucleophiles. For instance, in an aqueous acidic medium, the chloromethyl groups could be hydrolyzed to hydroxymethyl groups, which might then be further oxidized to formyl or carboxyl groups.

Exhaustive Reduction: If the electrolysis is carried out at a very negative potential, where all reducible groups react, the expected product would be 2,6-lutidine (2,6-dimethylpyridine). This would result from the cleavage of the C-Br bond and both C-Cl bonds, followed by protonation of the resulting carbanionic intermediates by a proton source in the electrolyte solution.

Table 2: Potential Products from Controlled-Potential Electrolysis of this compound

| Applied Potential | Targeted Functional Group(s) | Likely Major Product | Byproducts |

| Potential of first reduction wave | C-Br | 2,6-bis(chloromethyl)pyridine | Bromide ions |

| Potential of second/third reduction waves | C-Cl | 4-Bromo-2-methyl-6-(hydroxymethyl)pyridine or 4-Bromo-2,6-bis(hydroxymethyl)pyridine (in aqueous media) | Chloride ions |

| Highly negative potential | All C-halogen bonds | 2,6-Lutidine | Bromide and chloride ions |

Note: The product distribution is highly dependent on the experimental conditions, including the solvent, electrolyte, temperature, and the presence of proton donors or other reagents.

The application of these electrochemical techniques is fundamental to characterizing the redox landscape of this compound, providing a predictive framework for its behavior in electron transfer reactions and a methodology for the controlled synthesis of its derivatives.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting geometries, energies, and other electronic properties that govern a molecule's reactivity.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Bromo-2,6-bis(chloromethyl)pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its equilibrium geometry. wikipedia.orgwuxibiology.com This process yields key structural parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical) This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical and based on typical bond lengths and angles for similar structures.

| Parameter | Atom(s) Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.90 Å |

| Bond Length (Å) | C-Cl | ~1.78 Å |

| Bond Length (Å) | Pyridine (B92270) C-N | ~1.34 Å |

| Bond Length (Å) | Pyridine C-C | ~1.39 Å |

| Bond Angle (°) | C-C-Br | ~119° |

| Bond Angle (°) | C-C-CH₂Cl | ~121° |

| Bond Angle (°) | C-N-C | ~117° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. sapub.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO. The LUMO is likely to be localized on the pyridine ring and the C-Cl antibonding orbitals of the chloromethyl groups, making these sites susceptible to nucleophilic attack. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) This table presents hypothetical energy values to illustrate the output of an FMO analysis.

| Orbital | Expected Energy (eV) | Implication |

|---|---|---|

| HOMO | ~ -7.0 eV | Region of electron donation (nucleophilicity) |

| LUMO | ~ -1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Indicates high kinetic stability but reactive sites |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. uni-muenchen.de Different colors on the MEP map represent different values of the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, and prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential. researchgate.netrsc.org

For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. cornell.edu Conversely, the areas around the hydrogen atoms and, significantly, the carbon atoms of the chloromethyl groups would exhibit a positive potential (blue). This positive potential on the CH₂Cl groups highlights their susceptibility to attack by nucleophiles, which is a key feature of their reactivity. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry can be used to model the entire course of a chemical reaction, identifying the intermediate steps and the transition states that connect them. This provides a detailed picture of the reaction mechanism at a molecular level.

The primary reactivity of this compound involves nucleophilic substitution at the chloromethyl groups. mdpi.com These reactions can proceed through two main mechanisms: the bimolecular Sₙ2 mechanism or the unimolecular Sₙ1 mechanism. wikipedia.org